molecular formula C21H17N3O3 B4666294 2-(3-BENZAMIDOBENZAMIDO)BENZAMIDE

2-(3-BENZAMIDOBENZAMIDO)BENZAMIDE

Cat. No.: B4666294
M. Wt: 359.4 g/mol
InChI Key: FOMXKUFZQGRWKZ-UHFFFAOYSA-N
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Description

2-(3-Benzamidobenzamido)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxylic acid group is replaced by an amide group. This compound is characterized by the presence of three benzamide groups attached to a central benzene ring. It is a white crystalline solid that is slightly soluble in water and soluble in many organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzamidobenzamido)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and eco-friendly process provides high yields and utilizes a reusable catalyst. Another method involves the reaction of benzaldehyde with potassium hydroxide in water, followed by the addition of benzamide .

Industrial Production Methods

Industrial production of benzamides typically involves the reaction of benzoic acid derivatives with ammonia or amines under high temperature and pressure. The use of catalysts such as Lewis acids can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzamidobenzamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamines.

    Substitution: Nitrobenzamides and halobenzamides.

Scientific Research Applications

2-(3-Benzamidobenzamido)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Benzamidobenzamido)benzamide involves its interaction with specific molecular targets and pathways. Benzamides are known to inhibit enzymes such as serine proteases and casein kinase II . These interactions can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    Nicotinamide: A derivative of nicotinic acid with similar amide functionality.

    Salicylamide: An amide derivative of salicylic acid with analgesic properties.

Uniqueness

2-(3-Benzamidobenzamido)benzamide is unique due to the presence of multiple benzamide groups, which can enhance its binding affinity and specificity for certain molecular targets. This structural complexity also allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(3-benzamidobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c22-19(25)17-11-4-5-12-18(17)24-21(27)15-9-6-10-16(13-15)23-20(26)14-7-2-1-3-8-14/h1-13H,(H2,22,25)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMXKUFZQGRWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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